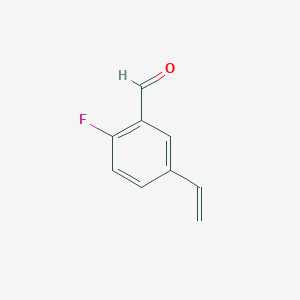

5-Ethenyl-2-fluorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

205939-54-4 |

|---|---|

Molecular Formula |

C9H7FO |

Molecular Weight |

150.15 g/mol |

IUPAC Name |

5-ethenyl-2-fluorobenzaldehyde |

InChI |

InChI=1S/C9H7FO/c1-2-7-3-4-9(10)8(5-7)6-11/h2-6H,1H2 |

InChI Key |

CJTKVRAPUNJQJO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=C(C=C1)F)C=O |

Origin of Product |

United States |

Contextualizing 5 Ethenyl 2 Fluorobenzaldehyde in Advanced Organic Chemistry and Materials Science

The strategic placement of fluorine and ethenyl functionalities on a benzaldehyde (B42025) scaffold endows 5-Ethenyl-2-fluorobenzaldehyde with a unique chemical profile. This section delves into the significance of its constituent parts and outlines the potential research avenues for the compound itself.

Reactivity and Chemical Transformations of 5 Ethenyl 2 Fluorobenzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is a cornerstone of the molecule's reactivity, readily participating in nucleophilic additions, oxidations, reductions, and complex multicomponent reactions. The fluorine atom at the ortho position exerts a significant electronic influence on the aldehyde's reactivity.

The electrophilic carbon of the carbonyl group in 5-Ethenyl-2-fluorobenzaldehyde is a prime target for nucleophiles. This reactivity underpins several fundamental organic transformations.

Aldol (B89426) and Knoevenagel Condensations : Aldehydes can undergo base-catalyzed self-condensation (Aldol reaction) if they possess α-hydrogens. More relevant are crossed-condensations with active methylene (B1212753) compounds, known as Knoevenagel condensations. For instance, related fluorobenzaldehydes are known to react with β-ketonitriles or ethyl cyanoacetate (B8463686) in the presence of a base. A typical Knoevenagel reaction involves the condensation of an aldehyde with a compound containing an active methylene group, leading to the formation of a new carbon-carbon double bond. In a study involving 4-fluorobenzaldehyde, it was condensed with various β-ketonitriles and secondary cyclic amines in a three-component reaction. The process is believed to begin with a Knoevenagel condensation, which is then followed by an aromatic nucleophilic substitution of the fluorine atom.

Imine Formation : Like other aldehydes, this compound is expected to react with primary amines to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Fluorobenzaldehydes are used to synthesize a variety of Schiff base compounds, some of which exhibit antimicrobial properties.

| Reaction Type | Reactants | Typical Conditions | Product Type |

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound (e.g., β-ketonitrile) | Base catalyst (e.g., piperidine, triethylamine), Solvent (e.g., acetonitrile) | α,β-Unsaturated nitrile |

| Imine (Schiff Base) Formation | Aldehyde, Primary Amine | Acid catalyst | Imine |

| Aldol Condensation | Two molecules of aldehyde (with α-hydrogens) | Dilute base or acid | β-Hydroxy aldehyde |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation : Aldehydes are easily oxidized to carboxylic acids by a range of common oxidizing agents, including potassium permanganate (B83412), chromic acid, and even milder reagents like Tollens' reagent. The oxidation of a substituted benzaldehyde (B42025), 4-fluoro-2-methoxybenzaldehyde, to the corresponding phenol (B47542) via a Baeyer-Villiger oxidation has also been documented. This suggests that under specific conditions, the aldehyde group can be transformed into other oxygen-containing functionalities.

Reduction : The reduction of the aldehyde group yields a primary alcohol. This transformation is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, the related compound 2-bromo-5-fluorobenzyl alcohol can be oxidized to 2-bromo-5-fluorobenzaldehyde (B45324) using manganese dioxide (MnO₂), demonstrating the reversible nature of this oxidation state change. The selective reduction of an ester to an aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperatures is another relevant transformation, highlighting the methods available to control the oxidation state of the carbonyl group.

| Transformation | Reagent | Product Functional Group |

| Oxidation | Potassium permanganate (KMnO₄), Tollens' reagent | Carboxylic Acid |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

The aldehyde functionality serves as a crucial component in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, and in cascade reactions that form multiple bonds sequentially.

Multicomponent Reactions : Fluorobenzaldehyde derivatives are valuable substrates in MCRs like the Biginelli and Ugi reactions. In the Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) condense to form dihydropyrimidinones. For example, 2-fluorobenzaldehyde (B47322) has been used in a TMSCl-promoted Biginelli reaction with ethyl acetoacetate (B1235776) and a substituted thiourea. Similarly, derivatives of 2-fluorobenzaldehyde participate in the Ugi four-component reaction, which typically involves an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce α-acylamino amides.

Cascade Cyclization Reactions : The aldehyde group can initiate cascade sequences. For instance, o-alkynylbenzaldehydes react with amino-NH-1,2,3-triazoles in a silver-catalyzed cascade of condensation and amination to form complex fused heterocyclic systems. A similar cascade process has been observed with o-(2-acyl-1-ethynyl)benzaldehydes and amino acid derivatives, which involves an initial reaction at the aldehyde group followed by a 5-exo-dig cyclization. These examples highlight the potential of the aldehyde in this compound to act as an anchor point for constructing intricate molecular architectures.

Transformations of the Ethenyl Substituent

The ethenyl group provides a second site of reactivity, primarily through addition reactions to its carbon-carbon double bond.

The π-bond of the ethenyl group is susceptible to attack by electrophiles. This classic reaction of alkenes would lead to the saturation of the double bond and the introduction of new substituents. Common electrophilic addition reactions include hydrogenation (reduction to an ethyl group), halogenation (addition of X₂), hydrohalogenation (addition of HX), and hydration (addition of H₂O). The regioselectivity of additions like hydrohalogenation would likely follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms.

The double bond of the ethenyl group and the carbonyl double bond of the aldehyde can both participate in cycloaddition reactions to form cyclic structures.

Diels-Alder Reaction : The ethenyl group can function as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. This powerful reaction forms a six-membered ring and is a cornerstone of synthetic organic chemistry for building molecular complexity. The reaction involves the interaction of 4 π-electrons from the diene and 2 π-electrons from the dienophile.

Paterno-Büchi Reaction : This photochemical [2+2] cycloaddition occurs between an electronically excited carbonyl group and a ground-state alkene to form a four-membered oxetane (B1205548) ring. In the context of this compound, an intermolecular reaction could occur where the excited aldehyde of one molecule reacts with the ethenyl group of another. This reaction is a key method for synthesizing oxetanes. The mechanism can proceed through a singlet or triplet excited state of the carbonyl, leading to a biradical intermediate that closes to form the ring.

| Reaction Type | Participating Groups | Product |

| Diels-Alder | Ethenyl group (dienophile) + Conjugated diene | Substituted cyclohexene |

| Paterno-Büchi | Aldehyde (excited state) + Ethenyl group (alkene) | Oxetane |

Transition-Metal-Catalyzed Functionalizations (e.g., Carbofluorination, Hydroformylation)

The ethenyl (vinyl) group of this compound is a key site for synthetic transformations, particularly through transition-metal-catalyzed reactions. These methods offer powerful tools for introducing new functional groups with high efficiency and selectivity. nih.govelsevierpure.com

Carbofluorination: While direct carbofluorination of this compound is a specialized transformation, related processes on styrenic systems highlight the potential pathways. For instance, a photoinduced atom transfer radical addition (ATRA) process has been developed for the difunctionalization of styrenes, generating fluorinated benzyl (B1604629) bromides. uab.cat This type of methodology, employing a low loading of a photocatalyst, is atom-economical and compatible with a wide range of functional groups, suggesting its potential applicability to this compound. uab.cat

Hydroformylation: Hydroformylation, or the "oxo process," represents one of the most significant industrial applications of homogeneous catalysis, adding a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. nih.gov When applied to vinyl arenes like this compound, this reaction can produce two regioisomeric aldehydes: the branched (α-aryl) and the linear (β-aryl) product. The choice of catalyst and ligands is crucial for controlling regioselectivity and, in asymmetric variants, enantioselectivity. nih.govnih.gov

Rhodium complexes modified with phosphine (B1218219) ligands are commonly employed for hydroformylation. google.comst-andrews.ac.uk For example, copper hydride (CuH) catalysis has been used in a highly enantioselective formal hydroformylation of vinyl arenes. nih.gov This method yields α-aryl acetal (B89532) products with exclusively branched regioselectivity, which can then be converted to the corresponding aldehydes. nih.gov The use of chiral diazaphospholane ligands with rhodium catalysts has also proven effective for the asymmetric hydroformylation of various N-vinyl carboxamides and styrene (B11656) derivatives, achieving high regioselectivity and enantiomeric excess (ee). nih.gov

Below is a table summarizing typical conditions and outcomes for the hydroformylation of styrene derivatives, which serve as a model for this compound.

| Catalyst System | Substrate Type | Regioselectivity (Branched:Linear) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| CuH / (R)-DTBM-SEGPHOS | Vinyl Arenes | Exclusively Branched | Up to 96% | nih.gov |

| Rh(acac)(CO)₂ / Bisdiazaphos | N-Vinyl Phthalimide | >99:1 | 95% | nih.gov |

| Rh(acac)(CO)₂ / Bisdiazaphos | N-Vinyl Acetamide | 27:1 | 86% | nih.gov |

Reactivity Governed by the Fluorine Atom and Aromatic Ring

The electronic properties of the fluorine atom and the aldehyde group profoundly influence the reactivity of the aromatic core of this compound.

Directed ortho-Metalation (DoM) and C-H Activation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can be trapped by various electrophiles. wikipedia.orgorganic-chemistry.org

For 2-fluorobenzaldehyde derivatives, the fluorine atom is a moderate DMG, while the aldehyde itself is generally incompatible with strong bases. However, the aldehyde can be converted in situ into a more effective DMG, such as an N-silylated N-isopropylcarbamate or by forming a complex with an amino alkoxide. organic-chemistry.orgacs.org This approach directs metalation to the C3 position (ortho to the fluorine and meta to the aldehyde precursor).

A significant challenge in the DoM of 2-fluorobenzaldehyde is a competing hydrodefluorination reaction, which proceeds through a benzyne (B1209423) intermediate and leads to the formation of a desfluoro impurity. acs.orgacs.org Careful optimization of reaction conditions, such as temperature and the choice of base and additives, is necessary to minimize this side reaction. acs.org

Transition-metal-catalyzed C-H activation offers an alternative, often more functional-group-tolerant, approach. researchgate.netfitnyc.edu Palladium catalysis, for example, can be used for the ortho-C-H methylation and fluorination of benzaldehydes using transient directing groups like orthanilic acids. nsf.gov In such a process, a palladacycle intermediate is formed ortho to the aldehyde, providing a pathway for functionalization that is complementary to classical DoM. nsf.gov The formation of such a palladacycle intermediate with 2-fluorobenzaldehyde has been confirmed by X-ray crystallography. nsf.gov

Advanced Nucleophilic Aromatic Substitution Reactions on the Fluorinated Aromatic Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. masterorganicchemistry.comchemistrysteps.com In this compound, the fluorine atom can act as a leaving group. The reaction is facilitated by the electron-withdrawing nature of the aldehyde group, especially when it is positioned ortho or para to the leaving group, as this placement stabilizes the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comnih.gov

Traditional SNAr reactions often require harsh conditions and are limited to highly electron-deficient aromatic systems. acs.org However, advanced SNAr methodologies have expanded the scope of this transformation. For instance, N-heterocyclic carbenes (NHCs) can catalyze the SNAr reaction between aryl aldehydes and perfluoroarenes under mild, metal-free conditions. acs.org

Furthermore, the classic two-step (addition-elimination) mechanism is not the only pathway. A concerted SNAr (cSNAr) mechanism, which proceeds through a single transition state, has been identified. nih.govnih.govsemanticscholar.org This pathway does not require the aromatic ring to be as electron-deficient, broadening the range of applicable substrates. nih.govnih.gov Catalytic cSNAr reactions of aryl fluorides have been achieved using organic superbases, which operate through dual activation of the aryl fluoride (B91410) and the nucleophile. nih.gov

The table below outlines different SNAr strategies applicable to fluorinated aromatic compounds.

| Methodology | Key Features | Substrate Requirement | Reference |

|---|---|---|---|

| Classical SNAr | Two-step mechanism via Meisenheimer complex. | Strong electron-withdrawing group ortho/para to leaving group. | chemistrysteps.comnih.gov |

| NHC-Catalyzed SNAr | Metal-free, mild conditions, umpolung reactivity. | Aryl aldehydes and perfluoroarenes. | acs.org |

| Catalytic Concerted SNAr (cSNAr) | Single transition state, catalyzed by organic superbases. | Electron-neutral and electron-rich aryl fluorides are tolerated. | nih.gov |

Mechanistic Investigations of Key Reaction Pathways

Understanding the detailed mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. This is achieved through a combination of experimental studies and computational modeling.

Experimental Kinetic and Stereochemical Studies for Reaction Mechanism Elucidation

Experimental studies provide invaluable data on reaction rates, intermediates, and stereochemical outcomes. Kinetic studies on the reactions of aldehydes with various reagents can reveal the influence of substituents on reactivity. For example, studies on the gas-phase reactions of furanaldehydes with chlorine atoms showed that the reaction rates are very fast and are not significantly influenced by the position of the aldehyde group or the presence of other substituents. researchgate.net

In the context of asymmetric catalysis, stereochemical studies are paramount. For the CuH-catalyzed formal hydroformylation of vinyl arenes, the high levels of enantioselectivity observed provide insight into the geometry of the transition state during the key C-C bond-forming step. nih.gov The reaction proceeds through an alkyl copper intermediate that reacts stereospecifically with an oxocarbenium electrophile. nih.gov Similarly, in carbene-catalyzed reactions, the diastereoselectivity of product formation can be traced to the thermodynamically favored formation of a specific spiro cyclohexadiene radical intermediate. acs.org These experimental outcomes are critical for validating proposed mechanisms and refining catalyst design.

Computational Modeling of Reaction Coordinates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. nih.govnih.gov DFT calculations can map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.govresearchgate.net

For instance, DFT studies on the hydroformylation of vinyl arenes support a mechanism where the key C-C bond-forming event occurs with inversion of configuration at the Cu-C bond, proceeding via a backside SE2-type mechanism. nih.gov In another study, DFT calculations were used to rationalize the para-selectivity in an NHC-catalyzed acylation reaction by modeling the dearomatization transition state and analyzing the spin density of the resulting radical intermediate. acs.org The calculations showed that the para-position was favored due to reduced steric hindrance compared to the ortho-position. acs.org

Advanced Spectroscopic and Structural Elucidation of 5 Ethenyl 2 Fluorobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a paramount tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis for Chemical Shift and Coupling Information

One-dimensional NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, are fundamental for identifying the different types of atoms and their immediate surroundings in 5-Ethenyl-2-fluorobenzaldehyde.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For a related compound, 2-fluorobenzaldehyde (B47322), the aldehydic proton (CHO) appears as a singlet at approximately 10.35 ppm. chemicalbook.com The aromatic protons exhibit complex splitting patterns in the range of 7.17 to 7.88 ppm due to coupling with each other and with the fluorine atom. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments. oregonstate.edu In aromatic systems, the chemical shifts are spread over a wide range, with carbons attached to electronegative atoms like fluorine and the carbonyl group appearing at lower fields. oregonstate.edu For instance, in 4-fluorobenzaldehyde, the aldehydic carbon resonates around 190.5 ppm, while the carbon attached to fluorine shows a characteristic doublet due to C-F coupling. rsc.org Quaternary carbons, those without attached protons, typically show weaker signals. oregonstate.edu

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The chemical shift of the fluorine atom in this compound provides direct insight into its electronic environment. ucsb.edu For example, in 2-fluorobenzaldehyde, the fluorine resonance appears around -124.7 ppm. researchgate.net The coupling between fluorine and adjacent protons (H-F coupling) provides valuable information for assigning proton signals in the ¹H NMR spectrum. mdpi.com The magnitude of this coupling can be influenced by the number of bonds separating the atoms. organicchemistrydata.org

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 0-12 | Number of proton environments, integration (proton ratios), splitting patterns (neighboring protons) |

| ¹³C | 0-220 | Number of carbon environments, hybridization (sp³, sp², sp), presence of functional groups |

| ¹⁹F | -250 to +80 | Number of fluorine environments, electronic environment of fluorine |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for establishing the complete molecular framework by revealing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of these coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is crucial for definitively assigning the carbon signals based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com This technique is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is invaluable for determining the stereochemistry and conformation of the molecule by revealing through-space interactions. youtube.com

| 2D NMR Technique | Type of Correlation | Information Gained |

| COSY | ¹H-¹H (through bonds) | Connectivity of proton spin systems |

| HSQC | ¹H-¹³C (one bond) | Direct C-H attachments |

| HMBC | ¹H-¹³C (multiple bonds) | Connectivity across heteroatoms and quaternary carbons |

| NOESY | ¹H-¹H (through space) | Spatial proximity of protons, stereochemistry, and conformation |

Real-time In-line NMR Spectroscopy for Reaction Monitoring and Optimization

The advent of benchtop NMR spectrometers has enabled the development of real-time in-line monitoring of chemical reactions. nih.govmagritek.com This powerful technique allows chemists to follow the progress of a reaction as it happens, providing kinetic and mechanistic insights. researchgate.netresearchgate.net For the synthesis of this compound and its derivatives, in-line NMR can be used to monitor the consumption of starting materials and the formation of products and intermediates in real-time. nih.govresearchgate.net This data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. rsc.org The ability to acquire not only ¹H but also ¹³C and ¹⁹F NMR spectra in-line provides a comprehensive picture of the reacting system. nih.govmagritek.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. Upon ionization, the molecule fragments in a characteristic manner, and the resulting mass-to-charge ratios of the fragments are detected.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.

The fragmentation pattern provides valuable structural information. For instance, in the mass spectrum of benzaldehyde (B42025), a prominent peak is observed at m/z 105, corresponding to the loss of a hydrogen atom ([M-H]⁺). docbrown.info Another significant fragment is the phenyl cation at m/z 77, resulting from the cleavage of the aldehyde group. docbrown.info For this compound, characteristic fragments would be expected from the loss of the formyl radical (CHO), the ethenyl group, or a fluorine atom. The analysis of these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule. researchgate.net

| Fragment Ion | Possible Identity | Significance |

| [M]⁺ | Molecular Ion | Confirms molecular weight |

| [M-H]⁺ | Loss of a hydrogen atom | Characteristic of aldehydes |

| [M-CHO]⁺ | Loss of the formyl group | Indicates the presence of a benzaldehyde moiety |

| [M-C₂H₃]⁺ | Loss of the ethenyl group | Confirms the presence of the vinyl substituent |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.

IR Spectroscopy: The IR spectrum of this compound would show a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. The C-H stretching vibration of the aldehyde proton appears as a weaker band around 2720-2820 cm⁻¹. The C=C stretching of the ethenyl group and the aromatic ring would appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration would also be present, typically in the 1300-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the aromatic ring and the ethenyl group would be expected to show strong signals in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the functional groups present in the molecule, complementing the data obtained from NMR and mass spectrometry.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |

| Aldehyde (C=O) | Stretch | 1720-1700 | Medium |

| Aldehyde (C-H) | Stretch | 2820-2720 | Weak |

| Aromatic (C=C) | Stretch | 1600-1450 | Strong |

| Ethenyl (C=C) | Stretch | ~1640 | Strong |

| C-F | Stretch | 1300-1000 | Medium |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional molecular structure in the solid state. nih.gov This technique involves diffracting X-rays off the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is then used to calculate the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles.

For a derivative of this compound, X-ray crystallography could confirm the planar structure of the benzene (B151609) ring, the conformation of the aldehyde and ethenyl groups relative to the ring, and any intermolecular interactions such as π-stacking or halogen bonding in the crystal packing. researchgate.net This detailed structural information is invaluable for understanding the physical and chemical properties of the molecule and for validating the structures proposed by other spectroscopic methods.

Computational and Theoretical Investigations of 5 Ethenyl 2 Fluorobenzaldehyde

Electronic Structure and Reactivity Predictions

The electronic landscape of a molecule dictates its physical properties and chemical behavior. For 5-ethenyl-2-fluorobenzaldehyde, the interplay between the electron-withdrawing aldehyde and fluoro groups, and the π-system of the ethenyl group, creates a unique electronic structure that can be explored in detail using computational methods.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it ideal for studying molecules like this compound. ajol.infoyoutube.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), can accurately predict molecular geometries, vibrational frequencies, and electronic properties for both the ground and excited states. ajol.inforesearchgate.netepa.gov

Ground State Properties: In the ground state, DFT calculations can determine the optimized geometry, bond lengths, and bond angles. The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MESP) maps, which identify electrophilic and nucleophilic sites. ajol.info For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich (nucleophilic) site, while the carbonyl carbon and the aromatic protons would be relatively electron-poor (electrophilic).

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining chemical reactivity. The HOMO-LUMO energy gap provides insight into the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is likely distributed over the vinyl group and the benzene (B151609) ring, while the LUMO would be centered on the aldehyde group. The presence of the fluorine atom influences the electron distribution and orbital energies. nih.gov

Excited State Properties: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the properties of electronically excited states. rsc.orguci.eduresearchgate.net These calculations can predict vertical excitation energies, which correspond to UV-Vis absorption spectra, and oscillator strengths, which relate to the intensity of the absorption bands. nih.gov By optimizing the geometry of the first excited state, properties related to fluorescence, such as the emission wavelength, can also be computed. rsc.orgnih.gov The presence of the ethenyl substituent, which extends the π-conjugation of the benzene ring, is expected to cause a red-shift (shift to longer wavelengths) in the absorption and emission spectra compared to 2-fluorobenzaldehyde (B47322).

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

This table presents hypothetical yet representative data for this compound based on typical DFT calculation results for similar aromatic aldehydes.

| Property | Predicted Value/Description | Computational Method |

| Ground State Energy | Lowest energy conformation | DFT (e.g., B3LYP/6-311+G(d,p)) |

| HOMO Energy | ~ -6.5 eV | DFT (e.g., B3LYP/6-311+G(d,p)) |

| LUMO Energy | ~ -1.8 eV | DFT (e.g., B3LYP/6-311+G(d,p)) |

| HOMO-LUMO Gap | ~ 4.7 eV | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Dipole Moment | ~ 3.5 D | DFT (e.g., B3LYP/6-311+G(d,p)) |

| First Excitation Energy (λmax) | ~ 300 nm | TD-DFT (e.g., B3LYP/6-311+G(d,p)) |

The flexibility of the aldehyde and ethenyl groups allows for different spatial arrangements, or conformations, of this compound.

Conformational Analysis: For benzaldehyde (B42025) derivatives, a key conformational feature is the orientation of the aldehyde group relative to the benzene ring. Due to the steric hindrance and electronic repulsion from the ortho-fluoro substituent, the aldehyde group can exist in two primary planar conformations: O-trans (where the carbonyl oxygen is directed away from the fluorine atom) and O-cis (where the carbonyl oxygen is directed towards the fluorine atom). Computational studies on 2-substituted benzaldehydes have shown that the O-trans conformer is generally more stable. scilit.com The rotational barrier between these conformers can be calculated using DFT, providing insight into their interchangeability at different temperatures. srce.hrbenthamdirect.comeurekaselect.com The vinyl group also has rotational freedom around the C-C single bond connecting it to the ring, which would be another focus of a detailed conformational search.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational stability and flexibility in different environments (e.g., in a solvent). researchgate.netnih.gov By simulating the molecule's trajectory, one can observe transitions between different conformations and understand how intermolecular interactions, such as those with solvent molecules, affect the conformational preferences. researchgate.netnih.gov For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal the stability of the O-trans and O-cis conformers and the rotational dynamics of the ethenyl group.

Table 2: Predicted Conformational Data for this compound

This interactive table shows predicted relative energies and rotational barriers for the principal conformers, based on known data for 2-fluorobenzaldehyde and other substituted benzaldehydes. scilit.comsrce.hrbenthamdirect.com

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Description |

| O-trans | 0.00 (most stable) | - | Carbonyl oxygen is oriented away from the fluorine atom. |

| O-cis | ~ 4-5 | ~ 7-8 | Carbonyl oxygen is oriented towards the fluorine atom. |

Computational Elucidation of Reaction Mechanisms and Catalytic Cycles

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. researchgate.netrsc.org For this compound, theoretical studies can elucidate mechanisms for reactions involving the aldehyde, ethenyl, or aromatic functionalities.

For instance, the aldehyde group is a common participant in nucleophilic addition reactions and condensations. researchgate.net DFT calculations can model the reaction pathway of, for example, a Grignard reagent adding to the carbonyl carbon or the formation of an imine with a primary amine. acs.orgacs.org The calculations would reveal the structure of the transition state and the energy barrier for the reaction, indicating its kinetic feasibility.

Furthermore, the ethenyl group can undergo electrophilic addition or participate in cycloaddition reactions. The role of the fluoro and aldehyde substituents on the reactivity of the vinyl group can be systematically investigated. In the context of catalysis, if this compound were used as a substrate in a transition-metal-catalyzed reaction (e.g., a cross-coupling or hydrogenation), DFT could be used to model the entire catalytic cycle. nih.gov This would involve calculating the energies of all intermediates and transition states, such as oxidative addition, migratory insertion, and reductive elimination steps, to understand the mechanism and identify the rate-determining step.

Table 3: Hypothetical Reaction Pathway Analysis

This table outlines a hypothetical analysis for a nucleophilic addition to the carbonyl group of this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Aldehyde + Nucleophile) | 0.0 | Starting materials |

| 2 | Transition State | +15.0 | Energy maximum on the reaction coordinate |

| 3 | Product (Tetrahedral Intermediate) | -5.0 | Stable addition product |

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Studies for Predictive Design (excluding biological activity)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate a molecule's chemical structure with its properties or reactivity. researchgate.netnih.gov These models use molecular descriptors—numerical values that encode structural, electronic, or physicochemical features—to build predictive equations. nih.govdergipark.org.trdergipark.org.tr

For a series of benzaldehyde derivatives including this compound, a QSPR model could be developed to predict physical properties like boiling point, solubility, or chromatographic retention times. nih.gov Descriptors could include topological indices, constitutional descriptors (e.g., molecular weight), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). nih.govdergipark.org.tr

A QSAR model could predict the reactivity of these benzaldehydes in a specific chemical reaction. researchgate.net For example, by correlating the reaction rate with descriptors that quantify the electronic effects of the substituents (like Hammett constants or calculated atomic charges on the carbonyl carbon), a predictive model could be built. Such models are valuable for designing new compounds with desired properties or reactivity without the need to synthesize and test each one individually. For instance, a QSAR study on the inhibition of phenoloxidase by benzaldehyde derivatives identified hydrophobicity and electronic effects of substituents as key factors. nih.gov

Table 4: Descriptors for a Potential QSAR/QSPR Model of Substituted Benzaldehydes

This table lists the types of descriptors that would be relevant for building a predictive model for the reactivity or physical properties of a series of compounds including this compound. nih.govdergipark.org.trnih.gov

| Descriptor Class | Example Descriptors | Property/Reactivity Influence |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Governs electrostatic interactions and reaction kinetics. |

| Steric/Topological | Molecular Volume, Surface Area, Wiener Index | Influences accessibility of reactive sites and intermolecular forces. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Affects solubility and interactions in different solvent phases. |

| Constitutional | Molecular Weight, Number of Rotatable Bonds | Basic physical properties and conformational flexibility. |

Applications of 5 Ethenyl 2 Fluorobenzaldehyde As a Key Building Block in Advanced Organic Synthesis and Materials Science Research

Synthesis of Novel Heterocyclic Compounds and Scaffolds

The aldehyde functionality of 5-Ethenyl-2-fluorobenzaldehyde is a cornerstone for its application in the construction of a wide array of heterocyclic systems. Multicomponent reactions, which allow for the formation of complex products in a single step, are particularly well-suited for this purpose. The Hantzsch pyridine (B92270) synthesis, a classic four-component reaction, can utilize this compound, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source to produce highly substituted dihydropyridines. chemtube3d.comwikipedia.orgorganic-chemistry.org Subsequent oxidation, which can often occur in situ, leads to the corresponding pyridine ring, a core structure in many functional molecules. wikipedia.orgorganic-chemistry.org

Another significant application is in the synthesis of isoxazoles. These can be prepared by the condensation of the aldehyde with hydroxylamine (B1172632), typically following an initial Claisen-Schmidt condensation with a ketone to form a chalcone (B49325) intermediate. derpharmachemica.comnih.gov The reaction of this compound with hydroxylamine hydrochloride in an alkaline medium can lead to the formation of isoxazole (B147169) derivatives through intermolecular cycloaddition. nih.gov The specific reaction pathway can be tailored to yield different isomers. For instance, reacting substituted benzaldehydes with β-keto esters and hydroxylamine can produce arylideneisoxazol-5(4H)-ones. mdpi.com These synthetic strategies highlight the aldehyde group's role as a linchpin in forming five- and six-membered heterocyclic rings, with the ethenyl and fluoro-phenyl moieties being incorporated as significant substituents that can be used for further functionalization or to tune the final properties of the molecule.

| Potential Heterocyclic Synthesis with this compound | | :--- | :--- | :--- | | Reaction Name | Key Reactants | Resulting Heterocycle Core | | Hantzsch Synthesis chemtube3d.comwikipedia.org | β-Ketoester, Ammonia Source | Pyridine | | Chalcone-based Cyclization derpharmachemica.comnih.gov | Ketone, Hydroxylamine | Isoxazole | | Knoevenagel Condensation/Cyclization mdpi.com | β-Keto ester, Hydroxylamine | Isoxazol-5(4H)-one | | Pictet-Spengler Reaction | β-Arylethylamine | Tetrahydroisoquinoline |

Monomer in Polymer Science and Functional Materials Development

The presence of the ethenyl (vinyl) group allows this compound to act as a functional monomer in polymer synthesis, leading to materials with tailored properties.

Design and Synthesis of Functionalized Polymers and Copolymers

This compound can undergo polymerization via its vinyl group to produce polystyrene-type polymers. The resulting polymer chains feature pendant 2-fluoro-5-formylphenyl groups at each repeating unit. These functional groups are available for post-polymerization modification, offering a powerful platform for creating highly functionalized materials. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be employed to synthesize well-defined homopolymers and block copolymers with controlled molecular weights and low polydispersity. acs.org

Copolymerization of this compound with other vinyl monomers, such as styrene (B11656) or acrylates, allows for the precise incorporation of its unique functionalities into a larger polymer architecture. rsc.orgrsc.orgpsu.edu For example, copolymerization with styrene can yield a material that combines the bulk properties of polystyrene with the reactivity of the aldehyde and the specific electronic characteristics imparted by the fluorine atom. psu.edu The ability to create alternating or random copolymers provides a route to fine-tune properties like glass transition temperature, solubility, and surface energy. rsc.org

| Polymerization of this compound | | :--- | :--- | :--- | | Polymer Type | Potential Polymerization Method | Key Features of Resulting Polymer | | Homopolymer | Free Radical, RAFT acs.org | High density of aldehyde and fluorine functionalities. | | Random Copolymer | Free Radical, RAFT (with e.g., Styrene) rsc.orgrsc.org | Tunable properties based on comonomer ratio. | | Block Copolymer | Living Free Radical Polymerization acs.orgpsu.edu | Combines distinct properties of different polymer blocks. |

Development of Materials for Optoelectronic and Specialized Applications

Polymers derived from this compound are promising candidates for advanced materials, particularly in optoelectronics. The incorporation of fluorine atoms into polystyrene backbones is known to decrease the dielectric constant and dielectric loss, which is highly desirable for high-frequency communication applications. rsc.orgrsc.org Fluorinated polymers also typically exhibit enhanced thermal stability and hydrophobicity. rsc.orgrsc.org

The conjugated system formed by the aromatic ring and the ethenyl group, combined with the electronic influence of the fluorine and aldehyde substituents, can be exploited to create materials with specific optical properties. nih.govroyalsocietypublishing.orgresearchgate.net While styrene itself is a good insulator, functionalization is a key strategy for designing new polymers for nonlinear optical (NLO) and optoelectronic applications. nih.govroyalsocietypublishing.orgresearchgate.net Polymers and copolymers of this compound could find use as encapsulation materials in microelectronics or as components in light-emitting diodes and sensors, where their dielectric properties and potential for further functionalization are advantageous. rsc.orgicrc.ac.ir

Precursor for Ligands in Transition Metal Catalysis and Asymmetric Synthesis

The aldehyde group of this compound is an excellent synthetic handle for preparing sophisticated ligands for transition metal catalysis. Condensation of the aldehyde with primary amines readily forms Schiff bases (or imines), which are a major class of bidentate ligands. academie-sciences.fr For instance, reacting this compound with a chiral amine would produce a chiral imine ligand capable of coordinating to a metal center for asymmetric catalysis.

Furthermore, the aldehyde can be a precursor to phosphine (B1218219) ligands, which are among the most important ligands in cross-coupling chemistry. tcichemicals.comsigmaaldrich.com A common route involves the reduction of the aldehyde to an alcohol, conversion of the alcohol to a halide, and subsequent reaction with a phosphide (B1233454) source. Alternatively, direct reaction with a secondary phosphine like diphenylphosphine (B32561) can yield phosphine-aldehyde ligands that can act as P,O-chelating agents. academie-sciences.fr

The presence of the fluorine atom is particularly significant. Fluorine-containing ligands can have a massive effect on the outcome of asymmetric transformations. rsc.orgnih.gov The strong electron-withdrawing nature of fluorine alters the electronic properties of the ligand, which in turn influences the reactivity and selectivity of the metal catalyst. rsc.org This electronic tuning can enhance catalytic activity and improve enantioselectivity in a variety of reactions. rsc.orgnih.govresearchgate.net

| Ligand Synthesis from Benzaldehyde (B42025) Precursors | | :--- | :--- | :--- | | Precursor Functionality | Reaction | Resulting Ligand Type | | Aldehyde | Condensation with a primary amine | Schiff Base (Imine) academie-sciences.fr | | Aldehyde | Reaction with a secondary phosphine | Phosphine-Aldehyde academie-sciences.fr | | Aldehyde | Reduction to alcohol, then conversion | Phosphine acs.org |

Construction of Complex Molecular Architectures in Research (excluding direct therapeutic agents)

In academic research focused on the construction of complex organic molecules, this compound serves as a versatile multi-tool. Its aldehyde group is a prime site for fundamental carbon-carbon bond-forming reactions that are central to multi-step synthesis. The Grignard reaction, for example, involves the addition of an organomagnesium reagent to the aldehyde, transforming it into a secondary alcohol and introducing a new alkyl or aryl group. epa.govucla.eduacs.orgorganic-chemistry.orgmasterorganicchemistry.com Similarly, the Wittig reaction converts the aldehyde into an alkene, providing a powerful method for extending carbon chains and creating new double bonds with stereochemical control.

These classic reactions allow synthetic chemists to use this compound as a starting point for building larger, more intricate molecular frameworks. The ethenyl and fluoro substituents are carried through these transformations, becoming integral parts of the final architecture. These groups can either be desired features of the target molecule or can be used as handles for further, orthogonal chemical modifications later in the synthetic sequence. This strategic utility makes the compound a valuable asset in research programs aimed at synthesizing novel, non-therapeutic molecular structures for fundamental studies in areas like materials science or mechanistic chemistry.

Development of Molecular Probes and Supramolecular Assemblies for Academic Investigation

The reactive aldehyde group is ideal for creating molecular probes for chemical and biological imaging. A common strategy involves the reaction of the aldehyde with a hydrazine-containing molecule to form a hydrazone. nih.govnih.gov If the hydrazine (B178648) is attached to a fluorophore, this reaction can be used to "turn on" or shift the fluorescence signal upon binding to the aldehyde. nih.govacs.orgresearchgate.netrsc.org Thus, this compound can be used to develop probes where its fluorinated styrenyl moiety acts as the signaling unit, or it can be the target analyte for a hydrazine-based fluorescent probe. nih.govrsc.org

In the field of supramolecular chemistry, the fluorine atom is a key player. It can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on another molecule. acs.orgnih.govacs.org This interaction is increasingly used as a tool for crystal engineering and the rational design of self-assembling systems. nih.govnih.govrsc.org The fluorine atom on the this compound ring, along with potential π-π stacking interactions from the aromatic system, can be used to guide the assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular architectures for academic study.

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Routes and Reaction Conditions

The future synthesis of 5-Ethenyl-2-fluorobenzaldehyde is likely to move beyond traditional multi-step sequences towards more efficient and sustainable methodologies. Research in this area could focus on late-stage functionalization and process intensification.

One promising avenue is the application of C-H activation strategies. Instead of building the molecule piece by piece, future routes could involve the direct introduction of the ethenyl or formyl group onto a pre-existing 2-fluorotoluene (B1218778) or fluorobenzene (B45895) ring. This would significantly shorten synthetic pathways, reduce waste, and lower costs.

Another area of exploration is the use of flow chemistry . Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety for hazardous reactions, and easier scalability. A hypothetical comparison between a traditional batch synthesis and a future flow synthesis highlights the potential advantages.

| Parameter | Traditional Batch Synthesis (Hypothetical) | Future Flow Synthesis (Hypothetical) |

| Reaction Time | 12-24 hours | 15-30 minutes |

| Typical Yield | 65% | >85% |

| Work-up | Liquid-liquid extraction, column chromatography | In-line purification module |

| Scalability | Difficult, requires larger glassware | Seamless, by extending run time |

Biocatalysis also presents a green alternative for the synthesis of this compound. Engineered enzymes could potentially catalyze key steps, such as the oxidation of a corresponding alcohol to the aldehyde, with high selectivity and under mild, aqueous conditions, thereby minimizing the use of harsh chemical oxidants.

Discovery of Undiscovered Reactivity Patterns and Selectivities

The electronic interplay between the aldehyde, ethenyl, and fluoro-substituted ring in this compound suggests a rich and complex reactivity profile that is yet to be fully explored. Future research will likely focus on selectively targeting one functional group while leaving the others intact, a key challenge in complex molecule synthesis.

A primary research goal would be to achieve chemoselective transformations . For instance, developing catalytic systems that can exclusively hydrogenate the ethenyl group to an ethyl group without touching the aldehyde, or vice-versa, converting the aldehyde into an alcohol or amine while preserving the double bond. The fluorine atom's influence on the regioselectivity of aromatic additions or substitutions is another fertile ground for investigation.

The discovery of novel pericyclic reactions involving the ethenyl group, such as Diels-Alder reactions where this compound acts as the diene or dienophile, could open doors to complex cyclic structures. The electronic nature of the fluorinated ring would significantly influence the kinetics and selectivity of these cycloadditions.

A hypothetical screening for selective reactivity could be tabulated as follows:

| Reaction Type | Catalyst/Reagent System | Desired Outcome |

| Selective Aldehyde Reduction | Catalyst A (e.g., chemoselective borohydride) | 5-Ethenyl-2-fluorobenzyl alcohol |

| Selective Ethenyl Hydrogenation | Catalyst B (e.g., specific Pd catalyst) | 5-Ethyl-2-fluorobenzaldehyde |

| Diels-Alder Cycloaddition | Dienophile X + Lewis Acid | Novel polycyclic benzaldehyde (B42025) |

| Ortho-directed C-H Functionalization | Metal Catalyst C (directed by F-atom) | Introduction of new group at C3 |

Integration into Automated and High-Throughput Synthesis Platforms

In the era of accelerated drug discovery and materials science, the integration of versatile building blocks into automated synthesis platforms is paramount. This compound is an ideal candidate for such systems due to its distinct functional handles.

Automated platforms could utilize this compound as a central scaffold to rapidly generate large libraries of derivatives. The aldehyde group can be readily converted into a wide array of functionalities (e.g., amines, alcohols, carboxylic acids, heterocycles) through automated reductive amination, Wittig reactions, or multi-component reactions. Simultaneously, the ethenyl group could be exploited for polymer synthesis or further functionalization through olefin metathesis or Heck coupling.

A hypothetical high-throughput reaction plate could be designed where this compound is dispensed into each well, followed by the addition of a unique amine and a reducing agent to each well, thereby generating a library of 96 distinct secondary or tertiary amines in a single run for biological screening.

Expansion of Research Applications in Emerging Chemical Fields and Interdisciplinary Science

The unique structural motifs of this compound position it as a valuable tool for innovation at the interface of chemistry, biology, and materials science.

In medicinal chemistry and chemical biology , the fluorinated benzaldehyde core is a recognized pharmacophore. The ethenyl group provides a reactive handle for covalent modification of biological targets or for "click" chemistry applications to attach probes or imaging agents. Future research could explore its use as a starting point for synthesizing novel inhibitors of enzymes or as a component of targeted protein degraders (PROTACs).

In materials science , the ethenyl group allows this compound to act as a functional monomer. Its polymerization or co-polymerization with other monomers could lead to advanced polymers with tailored properties. The fluorine atom would impart hydrophobicity, thermal stability, and unique electronic properties to the resulting material, making it suitable for applications in specialty coatings, advanced optics, or electronic devices.

In the field of agrochemicals , fluorinated compounds often exhibit enhanced biological activity and metabolic stability. The structural features of this compound could be incorporated into new herbicides or pesticides, with the aldehyde and ethenyl groups serving as points for diversification to optimize activity and environmental profile.

The continued exploration of this compound's potential will undoubtedly lead to its application in fields and technologies that are only just beginning to emerge.

Q & A

Q. What are the recommended synthetic routes for 5-Ethenyl-2-fluorobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogen-directed functionalization. For analogous fluorinated benzaldehydes, Friedel-Crafts alkylation or Suzuki-Miyaura coupling (for ethenyl group introduction) under palladium catalysis is common . Key parameters:

- Solvent : Ethanol or THF (for solubility of intermediates).

- Catalyst : Pd(PPh₃)₄ (0.5-1.5 mol%) .

- Temperature : 60-80°C for 12-24 hours.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >70% purity. Monitor by TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., ²J₆-F splitting in aromatic protons) and ethenyl protons (δ 5.2-6.0 ppm, doublet of doublets) .

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretch (1100-1200 cm⁻¹) .

- GC-MS : Detect molecular ion [M+H]⁺ (expected m/z ~164) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to aldehyde reactivity .

- Ventilation : Use fume hoods to minimize inhalation; aldehyde vapors may irritate mucous membranes .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The fluorine atom deactivates the aromatic ring, directing electrophilic substitution to the para position. In Suzuki couplings, this regioselectivity necessitates optimized conditions:

- Use of stronger bases (e.g., K₂CO₃) to activate the boronic acid .

- Kinetic vs. thermodynamic control studies via variable-temperature NMR (25–80°C) .

Computational modeling (DFT) can predict transition states for ethenyl group addition .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition IC₅₀) across ≥3 independent trials .

- Structural Confirmation : Ensure derivatives are re-synthesized and characterized (e.g., X-ray crystallography for ambiguous cases) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier methodologies .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–12) at 25°C. Monitor aldehyde oxidation via HPLC (C18 column, 220 nm detection) .

- Thermal Stability : Heat samples (40–100°C) and track decomposition by TGA/DSC. Ethenyl groups may isomerize above 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.